molecular formula C19H17Cl2N3O4 B13862016 2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione

2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione

Cat. No.: B13862016
M. Wt: 422.3 g/mol
InChI Key: UDPVIODDRJIZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a hydrazineyl group, and a dimethoxy-indene-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dichlorobenzyl amine, followed by the introduction of the hydrazineyl group and the formation of the indene-dione core. Common reagents used in these reactions include dichlorobenzyl chloride, hydrazine hydrate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((2,6-Dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug with structural similarities.

    2-((2,6-Dimethylphenyl)amino)benzoic acid: An analog with similar chemical properties.

Uniqueness

2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17Cl2N3O4

Molecular Weight

422.3 g/mol

IUPAC Name

N-amino-N'-[(2,6-dichlorophenyl)methyl]-1-hydroxy-5,6-dimethoxy-3-oxoindene-2-carboximidamide

InChI

InChI=1S/C19H17Cl2N3O4/c1-27-14-6-9-10(7-15(14)28-2)18(26)16(17(9)25)19(24-22)23-8-11-12(20)4-3-5-13(11)21/h3-7,25H,8,22H2,1-2H3,(H,23,24)

InChI Key

UDPVIODDRJIZDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C2=O)C(=NCC3=C(C=CC=C3Cl)Cl)NN)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.